![molecular formula C8H6FN3O2S B2684278 2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride CAS No. 2377031-53-1](/img/structure/B2684278.png)
2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride
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Overview
Description
“2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride” is a compound that belongs to the class of triazoles . Triazoles are nitrogen-containing heterocyclic compounds that have superior pharmacological applications . They are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .
Synthesis Analysis
The synthesis of triazole-containing compounds has attracted much attention due to their wide range of potential pharmaceutical activities . A regioselective synthesis and characterization of a similar compound, 2-(phenylsulfonyl)-2H-1,2,3-triazole, has been described through a classical sulfonamidation reaction of 1H-1,2,3-triazole with benzenesulfonyl chloride in the presence of triethylamine under mild reaction conditions .Molecular Structure Analysis
Triazoles have two types of five-membered structures: 1,2,3-triazole and 1,2,4-triazole . The specific structure of “2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride” would need to be determined through further spectroscopic characterization .Chemical Reactions Analysis
Triazoles are known for their ability to undergo a variety of chemical reactions . For instance, sulfur–triazole exchange (SuTEx) chemistry involves the use of sulfonyl-triazoles as a new class of electrophiles . SuTEx achieves covalent reaction with protein sites through irreversible modification of a residue with an adduct group (AG) upon departure of a leaving group (LG) .Scientific Research Applications
Therapeutic Applications
Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . Therefore, “2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride” could potentially be used in the development of new therapeutic agents.
Organocatalysis
Triazoles are also important in organocatalysis . This suggests that “2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride” could be used as a catalyst in organic reactions.
Agrochemicals
Triazoles have applications in agrochemicals . This implies that “2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride” could be used in the development of new pesticides or fertilizers.
Materials Science
Triazoles have applications in materials science . This suggests that “2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride” could be used in the development of new materials with unique properties.
Protein Bioconjugation
Sulfonyl fluorides have been applied for protein bioconjugation to probe ligand sites amenable for chemical proteomics and drug discovery . This suggests that “2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride” could be used in protein bioconjugation studies.
Development of Chemical Probes
Sulfonyl-triazoles can serve as an efficient platform for developing chemical probes with tunable bioactivity to study novel nucleophilic sites on established and poorly annotated protein targets . This suggests that “2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride” could be used in the development of new chemical probes.
Mechanism of Action
Target of Action
It is known that triazole derivatives, which include 2-phenyl-1,2,4-triazole-3-sulfonyl fluoride, can interact with a variety of enzymes and receptors . This interaction is facilitated by the ability of triazoles to accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures .
Mode of Action
The mode of action of 2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride involves covalent reaction with protein sites through irreversible modification of a residue with an adduct group (AG) upon departure of a leaving group (LG) . This process is part of sulfur–triazole exchange (SuTEx) chemistry . The selection of a triazole heterocycle as the LG introduces additional capabilities for tuning the sulfur electrophile .
Biochemical Pathways
Triazole derivatives are known to have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These activities suggest that 2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride may affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with triazole derivatives , it can be inferred that 2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride may have diverse molecular and cellular effects.
properties
IUPAC Name |
2-phenyl-1,2,4-triazole-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O2S/c9-15(13,14)8-10-6-11-12(8)7-4-2-1-3-5-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYLUBJEZRLIGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC=N2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride |
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